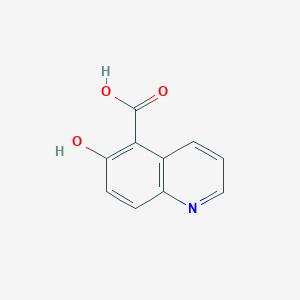

6-Hydroxyquinoline-5-carboxylic acid

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal and pharmaceutical chemistry. bohrium.com This designation reflects its ability to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. The unique chemical structure and the flexibility to add different substituents allow for the design and synthesis of novel bioactive compounds. orientjchem.org

Quinoline and its derivatives represent an important class of heterocyclic compounds that exhibit a vast range of pharmacological properties. nih.gov Researchers have extensively studied these derivatives, revealing activities including antibacterial, anticancer, antiviral, antimalarial, anti-inflammatory, and antioxidant effects. orientjchem.orgnih.gov This diverse biological activity has led to the incorporation of the quinoline nucleus into numerous marketed drugs and has made it a focal point in the rational design of new therapeutic agents. nih.govnih.gov The persistent efforts to develop novel quinoline-based molecules aim to create congeners with superior biological activities and improved therapeutic performance. nih.govnih.gov

Table 1: Investigated Biological Activities of the Quinoline Scaffold This table is interactive and can be sorted by clicking on the headers. | Biological Activity | Description | References | | :--- | :--- | :--- | | Anticancer | Quinoline derivatives have shown effectiveness in inhibiting cancer cell growth, invasion, and migration, as well as inducing apoptosis. They are considered a promising scaffold for cancer therapeutics. orientjchem.orgbenthamdirect.com | | Antimicrobial | The scaffold is a cornerstone in developing new antibacterial and antifungal agents. Some derivatives show potent activity against various bacterial strains. bohrium.com | | Antiviral | The quinoline moiety has been a component in the discovery of antiviral agents. nih.govresearchgate.net | | Anti-inflammatory | Certain quinoline derivatives exhibit anti-inflammatory effects comparable to existing medications. bohrium.com | | Antioxidant | The ability to scavenge free radicals makes some quinoline derivatives potent antioxidants. bohrium.comresearchgate.net | | Antiparasitic | The quinoline nucleus is found in drugs used to treat parasitic diseases like malaria and leishmaniasis. nih.gov | | Anti-Alzheimer | The potential to chelate metal ions is thought to be a factor in their investigation for use against neurodegenerative diseases like Alzheimer's. nih.gov |

Overview of Hydroxyquinoline Carboxylic Acids as Research Targets

Within the large family of quinoline derivatives, hydroxyquinolines and specifically hydroxyquinoline carboxylic acids are significant research targets. The presence of both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group on the quinoline framework imparts unique chemical properties, most notably the ability to act as potent chelating agents for metal ions. nih.gov

8-Hydroxyquinoline-2-carboxylic acid (8-HQA), for example, has been identified in the gut of certain insect larvae where it is believed to function as a siderophore (iron chelator). nih.gov The chelating properties of hydroxyquinoline derivatives are central to their biological activities, as they can interact with metal ions that are crucial for the function of certain enzymes or pathological processes. nih.gov This ability to sequester metal ions is a key reason for their investigation in the context of neurodegenerative diseases. nih.gov

Furthermore, research into various isomers, such as 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives, has been driven by their potential as antioxidants. researchgate.net The synthesis of new derivatives in this class aims to explore their structure-activity relationships and identify compounds with enhanced biological effects, including antioxidant, antimicrobial, and anticancer activities. researchgate.netresearchgate.net

Historical Context of 6-Hydroxyquinoline-5-carboxylic Acid in Academic Inquiry

The academic inquiry into this compound is built upon the long history of quinoline chemistry. The parent compound, quinoline, was first synthesized in 1842 by French chemist Charles Gerhardt through the distillation of the natural alkaloid quinine. A significant milestone in the history of hydroxyquinolines occurred in 1880, when 8-hydroxyquinoline (B1678124) was first obtained by Hugo Weidel and Albert Cobenzl through the decarboxylation of a cinchonine (B1669041) derivative. wikipedia.org Its structure was correctly identified a few years later by Zdenko Hans Skraup. wikipedia.org

The discovery in the 1920s that 8-hydroxyquinoline could form insoluble chelate complexes with metal ions opened a major new avenue of research and application. wikipedia.org This finding spurred investigations into the antiseptic, disinfectant, and pesticide properties of hydroxyquinoline and its derivatives. wikipedia.org These foundational discoveries established the importance of the hydroxyquinoline scaffold and paved the way for chemists to synthesize and study a vast array of derivatives with substituents at different positions, including compounds like this compound, to explore novel properties and applications.

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound and related compounds is multifaceted, driven by objectives in medicinal chemistry, materials science, and organic synthesis. A dominant focus remains the exploration of its therapeutic potential, particularly in the development of novel anticancer agents, which is a major trend for the broader class of quinoline derivatives. benthamdirect.com

A key objective is to leverage the compound's structure as a bidentate chelating agent. The specific arrangement of the hydroxyl and carboxylic acid groups allows for the formation of stable complexes with metal ions, a property that is being explored for potential roles in mitigating processes involving metal dysregulation. nih.gov

Table 2: Chemical Properties of 6-Hydroxyquinoline (B46185) This table summarizes key properties of the parent hydroxyquinoline structure.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₇NO | nih.gov |

| Molecular Weight | 145.16 g/mol | nih.gov |

| Appearance | White to light yellow crystal powder | chemicalbook.com |

| Definition | A monohydroxyquinoline that is quinoline substituted by a hydroxy group at position 6. | nih.govchemicalbook.com |

| CAS Number | 580-16-5 | |

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

6-hydroxyquinoline-5-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-8-4-3-7-6(2-1-5-11-7)9(8)10(13)14/h1-5,12H,(H,13,14) |

InChI Key |

FXSRFMGGBBVUAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=O)O)O)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxyquinoline 5 Carboxylic Acid and Its Analogs

Classical Synthetic Routes to the Quinoline (B57606) Core

Traditional methods for quinoline synthesis, many developed in the late 19th century, remain relevant for their robustness and ability to construct the fundamental bicyclic quinoline system from simple starting materials. nih.govnih.gov These reactions, however, often require harsh conditions, such as strong acids and high temperatures. nih.govnih.gov

The Doebner-Miller reaction and the Combes quinoline synthesis are cornerstone methods for creating substituted quinolines. nih.govwikipedia.org The Doebner-Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, often catalyzed by strong Brønsted or Lewis acids. wikipedia.org This method, also known as the Skraup-Doebner-Von Miller synthesis, is a versatile route to 2- and 4-substituted quinolines. nih.govwikipedia.org Modifications to the original reaction, which was prone to polymerization of the carbonyl substrate, include the use of a biphasic reaction medium to sequester the carbonyl compound and improve yields. nih.gov A proposed mechanism for the reaction involves a fragmentation-recombination pathway based on carbon isotope scrambling experiments. wikipedia.orgnih.gov

The Combes quinoline synthesis provides a distinct route to 2,4-substituted quinolines by condensing an aniline with a β-diketone under acid catalysis. nih.govwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.orgwikiwand.com The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone, which can be manipulated to favor the formation of a desired regioisomer. wikipedia.org

| Reaction | Reactants | Key Intermediate | Typical Product | Reference |

|---|---|---|---|---|

| Doebner-Miller | Aniline + α,β-Unsaturated Carbonyl | Conjugate addition product | 2,4-Disubstituted Quinolines | wikipedia.orgiipseries.org |

| Combes | Aniline + β-Diketone | Schiff Base/Enamine | 2,4-Disubstituted Quinolines | nih.govwikipedia.orgiipseries.org |

Introducing specific functional groups, such as the hydroxyl (-OH) at the C-6 position and the carboxylic acid (-COOH) at the C-5 position, can be achieved through two primary strategies: incorporating them into the starting materials before cyclization or adding them to a pre-formed quinoline ring.

For instance, the synthesis of 8-hydroxy-2-methylquinoline-5-carboxylic acid has been accomplished using 3-amino-4-hydroxybenzoic acid as a starting material, demonstrating the "bottom-up" approach where the functional groups are present on the aniline precursor. rsc.org In another example, the esterification of 6-hydroxy-5-quinolinecarboxylic acid to its methyl ester using methanolic boron trifluoride solution illustrates a functional group interconversion on the fully formed quinoline scaffold. prepchem.com Direct carboxylation of a hydroxyquinoline could potentially be achieved through electrophilic substitution reactions like the Friedel-Crafts reaction, though regioselectivity can be a challenge. vulcanchem.com

Modern Synthetic Approaches to 6-Hydroxyquinoline-5-carboxylic Acid

Contemporary synthetic chemistry offers a range of advanced methods that provide milder reaction conditions, higher yields, and greater functional group tolerance compared to classical routes. These often involve transition-metal catalysis, green chemistry principles, and energy-efficient technologies.

Palladium-catalyzed reactions have become a powerful tool for constructing complex organic molecules, including the quinoline core. researchgate.netnih.gov These methods allow for the rapid construction of complex structures through multiple bond-forming reactions in a single step, often under mild conditions. nih.gov One approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases. rsc.org Another strategy is the regioselective functionalization of the quinoline core through C-H activation, which allows for the direct introduction of various functional groups at specific positions on the ring. mdpi.comnih.gov Palladium catalysts can be used to forge the quinoline ring via tandem reactions, such as the cross-coupling of tosylhydrazone derivatives with dihalogenated aromatic benzenes followed by an intramolecular C-N bond formation. mdpi.com These methods represent a significant advance, enabling the synthesis of quinoline libraries that would be difficult to access through conventional means. mdpi.com

| Reaction Type | Starting Materials | Catalyst System (Example) | Key Advantage | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Aryl Allyl Alcohols + Anilines | Pd(OAc)₂ in DMSO | Additive-free conditions | rsc.org |

| C-H Functionalization/Arylation | Quinoline N-oxide + Benzene (B151609) | Pd(OAc)₂ / Ag₂CO₃ | Direct C-H bond activation | mdpi.com |

| Isocyanide Insertion/Cyclization | Imines + Isocyanides | Palladium Catalyst | Efficient one-step construction | rsc.org |

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com In quinoline synthesis, this translates to developing alternatives to classical methods that often use toxic reagents and harsh solvents. nih.gov One notable green approach is the synthesis of 8-hydroxyquinoline (B1678124) magnesium by reacting 8-hydroxyquinoline with magnesium hydroxide (B78521) in distilled water at elevated temperatures, completely avoiding organic solvents. researchgate.net The use of water as a solvent in reactions like the Doebner-Miller synthesis is another example of a greener approach. iipseries.org Researchers are increasingly focused on developing catalytic systems and one-pot procedures that streamline synthesis, reduce the number of steps, and minimize the use of hazardous chemicals, aligning with the core principles of sustainable chemistry. nih.govmdpi.com

Microwave-assisted synthesis has emerged as a key technology in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and fewer side products. mdpi.comnih.gov The technique is based on the ability of the reaction medium, particularly polar solvents, to absorb microwave energy efficiently, leading to rapid and uniform heating. mdpi.com This has been applied to classical quinoline syntheses, such as the Friedländer reaction, using a solid acid catalyst under microwave irradiation to achieve an environmentally friendly protocol. mdpi.com An improved, microwave-assisted modified Skraup reaction has been developed to synthesize 6-hydroxyquinoline (B46185) from glycerol (B35011) and nitrobenzene, using water as a green solvent. researchgate.net This combination of microwave technology with multicomponent reactions and solid acid catalysis provides a powerful and efficient pathway to quinoline derivatives under green conditions. nih.gov

Regioselective Functionalization Strategies for this compound

Achieving regioselectivity in the functionalization of the this compound scaffold is crucial for the synthesis of specific analogs with desired properties. Various techniques have been developed to introduce substituents at precise locations on the quinoline ring.

The introduction of additional hydroxyl and carboxyl groups at specific positions on the quinoline ring can be accomplished through several methods. Enzymatic hydroxylation offers a high degree of regioselectivity. For instance, bacterial enzymes have been shown to regioselectively introduce hydroxyl groups into quinoline carboxylic acids. The position of existing substituents, such as the carboxylic acid group, significantly influences the reactivity and the position of the newly introduced hydroxyl group.

In a different approach, a meta-selective hydroxylation of quinolines has been achieved through the use of dearomatized oxazino-quinoline intermediates. researchgate.net These intermediates undergo regioselective hydroxylation with electrophilic peroxides, followed by acid treatment to yield the hydroxylated quinoline. researchgate.net This method has been successfully applied to a range of substituted quinolines. researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org This technique relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. baranlab.org

For quinoline systems, the nitrogen atom within the ring can act as a directing group, although its directing ability can be influenced by other substituents. The hydroxyl and carboxylic acid groups in this compound, or their protected forms, can also serve as powerful DMGs. For example, the aryl O-carbamate group is one of the strongest DMGs available. nih.gov The choice of the metalating agent, solvent, and temperature are critical parameters that need to be optimized to achieve the desired regioselectivity. nih.govacs.org

Table 1: Common Directing Metalation Groups (DMGs) and their Relative Strengths

| Directing Group | Relative Strength |

| -OCONEt₂ | Very Strong |

| -CONR₂ | Strong |

| -OMe | Moderate |

| -NR₂ | Moderate |

| -F | Weak |

This table provides a general hierarchy of directing group ability in DoM reactions.

Derivatization Strategies from this compound

The existing carboxylic acid and hydroxyl moieties of this compound provide convenient handles for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

The carboxylic acid group at the C-5 position can be readily converted into esters and amides through standard organic transformations.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.commasterorganicchemistry.com This is an equilibrium-driven reaction, and often requires the removal of water to drive the reaction to completion. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents, to facilitate the reaction with alcohols under milder conditions. rsc.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct thermal amidation is possible but often requires harsh conditions. mdpi.com More commonly, coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts are employed to activate the carboxylic acid, allowing for amide bond formation under mild conditions. mdpi.comresearchgate.net This method is widely used in peptide synthesis and is applicable to a broad range of amines. researchgate.net For further functionalization, the ethyl ester moiety of a hydroxyquinoline core can be hydrolyzed to the corresponding carboxylic acid, which is then activated towards amine attack, for instance, via a carboxylic chloride derivative.

The hydroxyl group at the C-6 position is another key site for derivatization.

Etherification can be accomplished through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Acylation of the hydroxyl group to form esters can be achieved by reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. Chemoselective O-acylation of hydroxy-amino acids has been reported under acidic conditions using acyl halides or carboxylic anhydrides. nih.gov

The aromatic quinoline ring can undergo electrophilic substitution reactions such as halogenation and sulfonation. The position of these substitutions is directed by the existing hydroxyl and carboxylic acid groups.

Halogenation , such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov The regioselectivity of halogenation on substituted quinolines can be influenced by the reaction conditions and the nature of the substituents already present on the ring. acgpubs.org For instance, the bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-bromo derivatives. acgpubs.org Halogenated 8-hydroxyquinolines, such as 5-chloro-7-iodo-8-quinolinol (clioquinol), are a known class of compounds. researchgate.net Decarboxylative halogenation offers another route to introduce halogens by replacing a carboxylic acid group. acs.orgnih.gov

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the quinoline ring. This is typically carried out by treatment with fuming sulfuric acid (oleum). The position of sulfonation is influenced by the reaction temperature and the existing substituents. For example, 8-hydroxyquinoline can be sulfonated to yield 8-hydroxyquinoline-5-sulfonic acid. nist.govchemeo.com

Table 2: Summary of Derivatization Reactions

| Functional Group | Reaction | Reagents | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Hydroxyl Group | Etherification | Alkyl Halide, Base | Ether |

| Hydroxyl Group | Acylation | Acyl Halide/Anhydride, Base | Ester |

| Quinoline Ring | Halogenation | NBS, NCS | Halo-quinoline |

| Quinoline Ring | Sulfonation | Fuming Sulfuric Acid | Quinolinesulfonic acid |

Advanced Spectroscopic and Structural Elucidation of 6 Hydroxyquinoline 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.

While specific, peer-reviewed spectral assignments for 6-Hydroxyquinoline-5-carboxylic acid are not widely published, a detailed analysis can be predicted based on established chemical shift principles and data from analogous structures, such as 6-hydroxyquinoline (B46185) and other quinoline (B57606) carboxylic acids.

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system, in addition to signals for the hydroxyl and carboxylic acid protons. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm) due to deshielding and hydrogen bonding. The hydroxyl proton signal's position can vary but would also likely be a broad singlet. The five aromatic protons (H-2, H-3, H-4, H-7, H-8) would appear in the aromatic region (approximately 7.0-9.0 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the hydroxyl and carboxylic acid groups.

The ¹³C NMR spectrum would provide complementary information, showing ten distinct signals for the ten carbon atoms in the molecule. The carboxyl carbon (C-5') is expected to resonate in the typical carboxylic acid range (around 170 ppm). The carbon atoms of the quinoline ring would appear between approximately 110 and 160 ppm. The carbon attached to the hydroxyl group (C-6) would be shifted downfield due to the oxygen's electronegativity.

Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.8 | Doublet of doublets |

| H-3 | ~7.6 | Doublet of doublets |

| H-4 | ~8.9 | Doublet of doublets |

| H-7 | ~7.4 | Doublet |

| H-8 | ~8.2 | Doublet |

| 6-OH | Variable (Broad) | Singlet |

| 5-COOH | >12.0 (Broad) | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~138 |

| C-4a | ~128 |

| C-5 | ~118 |

| C-6 | ~155 |

| C-7 | ~115 |

| C-8 | ~130 |

| C-8a | ~145 |

| COOH | ~170 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this would show correlations between adjacent protons on the rings, such as H-2 with H-3, H-3 with H-4, and H-7 with H-8, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each protonated carbon in the quinoline ring by linking the already identified proton signals from the ¹H NMR spectrum to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This technique would be instrumental in placing the substituent groups. For instance, correlations would be expected from the H-7 and H-4 protons to the C-5 carbon, and from the H-7 proton to the C-6 carbon, confirming the substitution pattern. Furthermore, the protons on the ring (e.g., H-4) would show a correlation to the carboxylic acid carbon, unequivocally establishing the complete molecular structure.

In the solid state, hydroxyquinoline carboxylic acids are known to exist in tautomeric and zwitterionic forms. nih.govresearchgate.net Solid-state NMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful technique to study these equilibria.

For this compound, a prototropic equilibrium can exist where the acidic proton from the carboxylic group transfers to the basic nitrogen atom of the quinoline ring. This results in the formation of a zwitterion. Solid-state NMR studies on this class of compounds have confirmed the presence of these zwitterionic species. nih.govresearchgate.net The ¹⁵N NMR chemical shift is particularly sensitive to the protonation state of the nitrogen atom, providing a clear distinction between the neutral and zwitterionic forms. Similarly, the ¹³C chemical shifts of the carbons near the carboxylic acid and the nitrogen atom (e.g., C-2, C-8a, and the carboxyl carbon) would differ significantly between the two tautomers, allowing for the characterization of the dominant form in the crystalline state.

Mass Spectrometry (MS)

Mass spectrometry provides essential information on the molecular weight and formula of a compound and offers structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. For this compound (C₁₀H₇NO₃), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a mass value that matches the theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Exact Mass | 189.04259 Da |

Fragmentation Pathway Analysis via GC-MS and ESI-MS

Analysis of the fragmentation patterns observed in mass spectrometry provides a roadmap of the molecule's structure. Both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and liquid-based techniques like ESI-MS/MS can be employed.

In a typical ESI-MS/MS experiment in negative ion mode, the parent ion [M-H]⁻ at m/z 188.0353 would be selected and fragmented. A primary and highly characteristic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da). libretexts.org This would result in a prominent fragment ion at m/z 144, corresponding to the deprotonated 6-hydroxyquinoline molecule.

In positive ion mode (EI or ESI), the molecular ion [M]⁺˙ (m/z 189) or protonated molecule [M+H]⁺ (m/z 190) would undergo fragmentation. Common fragmentation pathways for quinoline structures involve the loss of small molecules like HCN or CO. For this compound, the initial loss of the hydroxyl group (-OH, 17 Da) or the entire carboxylic acid group (-COOH, 45 Da) are plausible primary fragmentation steps. libretexts.org Subsequent fragmentation of the remaining quinoline ring system would yield further characteristic ions. nih.gov

Predicted Key Fragments in ESI-MS/MS of this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 188.0 [M-H]⁻ | Loss of CO₂ | 144.0 | [6-hydroxyquinoline - H]⁻ |

| 190.0 [M+H]⁺ | Loss of H₂O | 172.0 | [M+H - H₂O]⁺ |

| 190.0 [M+H]⁺ | Loss of CO and H₂O | 144.0 | [M+H - H₂O - CO]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy provides in-depth information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The key functional groups—a carboxylic acid, a hydroxyl group, and an aromatic quinoline ring—give rise to a series of characteristic absorption bands.

The O-H stretching vibration of the carboxylic acid group is typically observed as a very broad and strong band in the region of 2500–3300 cm⁻¹ pressbooks.publibretexts.org. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. The C=O stretching vibration of the carboxyl group gives a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹ pressbooks.pubfrontiersin.org. The phenolic O-H group also exhibits a stretching vibration, usually in the range of 3200–3600 cm⁻¹, which can also be broadened by hydrogen bonding pressbooks.pub.

The quinoline ring structure contributes to several bands in the fingerprint region of the spectrum. C=C and C=N stretching vibrations within the aromatic system typically appear in the 1450–1650 cm⁻¹ range researchgate.net. C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹. Furthermore, C-O stretching vibrations from both the carboxylic acid and the phenol (B47542) group are anticipated in the 1200–1320 cm⁻¹ region nih.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500–3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700–1725 | Strong, Sharp |

| Phenol | O-H Stretch | 3200–3600 | Strong, Broad |

| Quinoline Ring | Aromatic C-H Stretch | ~3000–3100 | Medium to Weak |

| Quinoline Ring | C=C and C=N Stretch | 1450–1650 | Medium to Strong |

| Carboxylic Acid/Phenol | C-O Stretch | 1200–1320 | Medium |

Raman spectroscopy serves as a complementary technique to FTIR for analyzing the vibrational modes of this compound. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of the quinoline ring.

The aromatic C=C stretching vibrations of the quinoline ring are expected to produce strong signals in the Raman spectrum. In contrast to FTIR, the C=O stretching vibration of the carboxylic acid group is typically a weak scatterer in Raman spectroscopy kurouskilab.com. The symmetric vibrations of the quinoline ring system are particularly Raman-active and can provide detailed structural information. Analysis of related compounds like 5,7-diiodo-8-hydroxyquinoline shows that C-C stretching and ring deformation modes are prominent in the Raman spectrum . The complementarity arises because vibrations that are strong in Raman may be weak in IR, and vice versa. For instance, the symmetric breathing mode of the quinoline ring would be expected to be a strong Raman band but weak in the IR spectrum. This allows for a more complete picture of the molecule's vibrational framework.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within the molecule, offering insights into its chromophoric system and photophysical behavior.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the primary chromophore is the extended π-conjugated system of the quinoline ring. Carboxylic acids alone typically absorb around 210 nm, which is outside the range of standard analysis libretexts.org.

The quinoline moiety is expected to exhibit strong absorption bands in the UV region due to π → π* electronic transitions. Related quinoline-based compounds show characteristic absorption spectra that can be influenced by substituents and the solvent environment beilstein-journals.orgresearchgate.net. The hydroxyl (-OH) and carboxylic acid (-COOH) groups attached to the quinoline ring act as auxochromes, which can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), provide information about the electronic interactions between the substituents and the aromatic ring system.

| Chromophore | Electronic Transition | Expected Absorption Region (nm) |

|---|---|---|

| Quinoline Ring | π → π | 250–400 |

| Carboxylic Acid | n → π | ~210 |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The parent compound, 6-hydroxyquinoline (6-HQ), is known to be fluorescent and is considered an ideal system for studying excited-state proton transfer (ESPT) reactions chemicalbook.comchemsrc.com. The fluorescence characteristics of this compound are expected to be complex due to the presence of both an acidic proton (carboxylic acid) and a phenolic proton (hydroxyl group).

Upon photoexcitation, the acidity of the phenolic proton and the basicity of the quinoline nitrogen are known to increase significantly. This can lead to proton transfer from the hydroxyl group to a solvent molecule or even to the nitrogen atom within the same molecule in the excited state. The presence of the carboxylic acid group at the 5-position can further influence these photophysical pathways through electronic effects and potential intramolecular hydrogen bonding. The fluorescence spectrum may exhibit single or multiple emission bands depending on the solvent polarity and pH, corresponding to the neutral molecule, its zwitterionic form, or its anionic form nih.gov. Studies on similar hydroxyquinoline derivatives have shown that fluorescence can be sensitive to the molecular environment, making them useful as fluorescent probes beilstein-journals.org.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles within the molecule.

This technique would confirm the planarity of the bicyclic quinoline ring system. Crucially, it would reveal the solid-state conformation, including the relative orientation of the carboxylic acid and hydroxyl groups. Of particular interest would be the intermolecular interactions. The presence of both a hydrogen bond donor (O-H of both groups) and acceptor (C=O and the quinoline nitrogen) functionalities suggests the formation of an extensive hydrogen-bonding network in the crystal lattice. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. Furthermore, hydrogen bonds involving the phenolic hydroxyl group and the quinoline nitrogen are also anticipated. Analysis of crystal structures of related compounds like 8-hydroxyquinoline (B1678124) reveals detailed information about such intermolecular forces nih.govresearchgate.net. The crystal packing arrangement, driven by these hydrogen bonds and potential π-π stacking interactions between the quinoline rings, would also be fully elucidated.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a dedicated crystal structure for this compound has not been reported, analysis of analogous compounds allows for a detailed prediction of its molecular geometry.

The core of the molecule is a planar quinoline ring system. In related structures, such as various substituted quinolines, this bicyclic aromatic system is observed to be largely planar. nih.gov The hydroxyl (-OH) and carboxylic acid (-COOH) groups are substituted at the C6 and C5 positions, respectively.

The geometry of the carboxylic acid group is a key feature. In similar aromatic carboxylic acids, the carboxyl group can be twisted relative to the plane of the aromatic ring. For instance, in quinoline-4-carboxylic acid, the dihedral angle between the quinoline core and the carboxyl plane is 45.9(1) degrees. nih.gov A similar non-coplanar arrangement would be expected for this compound, influenced by steric hindrance and the formation of intra- and intermolecular hydrogen bonds.

An important structural feature in related hydroxyquinolines, such as 8-hydroxyquinoline, is the potential for intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen. nih.gov However, given the substitution pattern in this compound, an intramolecular hydrogen bond is more likely to occur between the adjacent hydroxyl and carboxylic acid groups, specifically between the hydroxyl proton and a carbonyl oxygen of the carboxylic acid. This would lead to the formation of a stable six-membered ring, influencing the planarity and electronic distribution of the substituent groups.

Table 1: Predicted Molecular Geometry Features of this compound

| Feature | Predicted Characteristic | Basis of Prediction |

| Quinoline Ring System | Planar | General feature of quinoline and its derivatives. nih.gov |

| Carboxylic Acid Group | Likely non-coplanar with the quinoline ring | Steric effects and hydrogen bonding, as seen in quinoline-4-carboxylic acid. nih.gov |

| Intramolecular Bonding | Probable hydrogen bond between the 6-hydroxyl and 5-carboxylic acid groups | Proximity of functional groups and stability of the resulting six-membered ring. |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions, which are common in quinoline derivatives. rsc.orgmdpi.com

Hydrogen Bonding: The presence of both a hydroxyl group and a carboxylic acid group provides multiple sites for strong hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the C=O oxygen). youtube.com This typically leads to the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. Furthermore, the hydroxyl group and the quinoline nitrogen can participate in additional O-H···N or N-H···O hydrogen bonds, creating a more extensive three-dimensional network. nih.govmdpi.com In the crystal structure of quinolinium-4-carboxylate dihydrate, a 3D network is generated by one N-H···O and four O-H···O hydrogen bonds. nih.gov

Theoretical studies on 8-hydroxyquinoline derivatives have highlighted the importance of both hydrogen bonding and π-π stacking interactions in their supramolecular structures. nih.gov It is therefore highly probable that the crystal structure of this compound would feature layers or columns of molecules held together by a combination of these forces. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking would dictate the final crystal packing arrangement.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor/Acceptor Groups | Expected Role in Crystal Packing |

| O-H···O Hydrogen Bond | Carboxylic acid groups | Formation of dimeric structures, a common motif for carboxylic acids. youtube.com |

| O-H···N Hydrogen Bond | 6-Hydroxyl group (donor) and quinoline nitrogen (acceptor) | Linking molecules into chains or sheets. mdpi.com |

| π-π Stacking | Aromatic quinoline rings | Stabilization of the crystal lattice through stacking of the planar ring systems. rsc.org |

Chemical Reactivity and Transformation Mechanisms of 6 Hydroxyquinoline 5 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system possesses a complex reactivity profile towards substitution reactions, which is further modulated by the presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring portion of the quinoline nucleus is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. The reactivity is heavily influenced by the directing effects of the existing substituents. The hydroxyl group (-OH) at position 6 is a powerful activating group, donating electron density to the ring through resonance and making it more nucleophilic. biosynce.comlibretexts.org This effect preferentially directs incoming electrophiles to the ortho and para positions relative to itself, namely positions 5 and 7.

Conversely, the carboxylic acid group (-COOH) at position 5 is a deactivating group, withdrawing electron density from the ring and making it less reactive towards electrophiles. lumenlearning.com This deactivation directs incoming electrophiles to the meta position, which in this case would be positions 7.

The net effect on the regioselectivity of electrophilic substitution is a result of the competition between these two groups. The powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate, making position 7 the most probable site for electrophilic attack. Theoretical studies on the related 8-hydroxyquinoline (B1678124) molecule have shown that electron density is high at various carbon atoms, making substitution possible at multiple sites, with the final product stability determining the outcome. researchgate.netorientjchem.orgsemanticscholar.org

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| Hydroxyl (-OH) | C-6 | Electron-donating (Resonance) | Activating | Ortho, Para (Positions 5, 7) |

| Carboxylic Acid (-COOH) | C-5 | Electron-withdrawing (Inductive & Resonance) | Deactivating | Meta (Position 7) |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the quinoline ring is less common and typically requires harsh conditions or the presence of a good leaving group, such as a halogen, at an activated position (e.g., positions 2 or 4). quimicaorganica.org For 6-hydroxyquinoline-5-carboxylic acid, which lacks such a leaving group, direct nucleophilic substitution on the carbocyclic ring is generally unfavorable. However, reactions involving nucleophiles are central to the transformations of the carboxylic acid functional group.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at position 5 is a versatile functional group that can undergo a variety of transformations characteristic of aromatic carboxylic acids.

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential reaction pathway for this compound. While the thermal decarboxylation of aromatic carboxylic acids typically requires high temperatures, the reaction can be facilitated by catalysts. Copper-based catalysts, in particular, have been shown to be effective for the protodecarboxylation of a wide range of aromatic and heteroaromatic carboxylic acids under milder, microwave-assisted conditions. afinitica.com The mechanism often involves the formation of a copper(I) carboxylate intermediate. Some quinoline dicarboxylic acids are known to decarboxylate readily upon heating, suggesting the quinoline nucleus can influence this process. researchgate.netcdnsciencepub.com Patented methods also exist for the selective decarboxylation of functionalized quinolines. google.com

The carboxylic acid group can be converted into more reactive intermediates, which serve as precursors for the synthesis of other derivatives like esters and amides.

Acid Chlorides: A standard method for activating a carboxylic acid is its conversion to an acid chloride. This is typically achieved by reacting this compound with thionyl chloride (SOCl₂). The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion in a nucleophilic acyl substitution reaction. This conversion is a common step in the synthesis of carboxamide derivatives.

Anhydrides: Symmetrical anhydrides can be formed from this compound, typically through one of two main routes. The first involves the reaction of the corresponding acid chloride with a carboxylate salt of the acid. A second method is the direct dehydration of two carboxylic acid molecules, though this often requires high temperatures to remove the water molecule formed.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at position 6 is a key determinant of the molecule's chemical and biological properties, particularly its acidity and antioxidant behavior.

The hydroxyl group is weakly acidic and can donate its proton to a base, forming a negatively charged phenoxide (or phenolate) ion in an equilibrium reaction. The position of this equilibrium is described by the acid dissociation constant (pKa). For the parent compound, 6-hydroxyquinoline (B46185), two pKa values are reported: the first, around 5.15, corresponds to the protonation of the quinoline nitrogen, while the second, at approximately 8.90, corresponds to the deprotonation of the phenolic hydroxyl group. chemicalbook.com The presence of the adjacent carboxylic acid group in this compound would be expected to influence these values. Deprotonation significantly increases the electron-donating capacity of the oxygen, further activating the aromatic ring. This phenoxide form is crucial for the compound's ability to chelate metal ions. nih.govyoutube.com

| Compound | Functional Group | pKa Value (at 20°C) |

|---|---|---|

| 6-Hydroxyquinoline | Quinolinium ion (N-H+) | 5.15 |

| 6-Hydroxyquinoline | Phenolic Hydroxyl (-OH) | 8.90 |

Phenolic compounds are well-known antioxidants, and this compound is expected to share this property due to its hydroxyl group. nih.govnih.govfrontiersin.org The primary antioxidant mechanisms for phenols involve the quenching of free radicals. scienceopen.com

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom directly to a free radical (R•), thereby neutralizing the radical and forming a stable phenoxyl radical (ArO•). The stability of this newly formed radical is key to the antioxidant's effectiveness.

ArOH + R• → ArO• + RH

Single Proton Loss-Electron Transfer (SPLET): This pathway is particularly relevant in polar solvents. It involves a two-step process where the phenol (B47542) is first deprotonated to form the phenoxide anion (ArO⁻). The anion then transfers an electron to the free radical to neutralize it. researchgate.net

ArOH ⇌ ArO⁻ + H⁺ (Deprotonation)

ArO⁻ + R• → ArO• + R⁻ (Electron Transfer)

For this compound, the resulting phenoxyl radical is stabilized by delocalization of the unpaired electron across the entire quinoline ring system. Furthermore, hydroxyquinolines can act as antioxidants indirectly by chelating transition metal ions like iron. mdpi.comnih.gov This sequestration prevents the metal ions from participating in reactions that generate highly reactive oxygen species, such as the Fenton reaction. nih.gov

Hydrogen Bonding Networks and Supramolecular Assembly

The molecular architecture of this compound features multiple functional groups capable of acting as hydrogen bond donors and acceptors. This facilitates the formation of robust intra- and intermolecular hydrogen bonds, which are fundamental to its crystal packing and the formation of larger supramolecular structures. The primary sites for these interactions are the carboxylic acid group, the phenolic hydroxyl group, and the nitrogen atom of the quinoline ring.

Based on the well-established principles of hydrogen bonding in related structures like carboxylic acids and quinoline derivatives, several predictable interaction patterns, or synthons, can be anticipated. nih.govmdpi.com The carboxylic acid group is a particularly strong hydrogen bond donor and can form a classic dimeric R(2)2(8) ring motif with an adjacent molecule. mdpi.com Furthermore, the quinoline nitrogen typically acts as a hydrogen bond acceptor, readily interacting with strong donors like the carboxylic acid's hydroxyl group to form a short and stable O—H⋯N bond. orgchemres.orgnih.gov The phenolic hydroxyl group at the C6 position can also participate as both a donor and an acceptor, contributing to the diversity of the hydrogen-bonding network.

These interactions can lead to the assembly of molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The specific arrangement in the solid state will depend on the energetic favorability of the various possible synthons.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role | Type of Interaction |

| Carboxylic Acid (-COOH) | Donor | O-H···O, O-H···N |

| Carboxylic Acid (-COOH) | Acceptor | C=O···H-O |

| Hydroxyl (-OH) | Donor | O-H···O, O-H···N |

| Hydroxyl (-OH) | Acceptor | -OH···H-O |

| Quinoline Nitrogen (-N=) | Acceptor | N···H-O |

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of this compound is primarily governed by the redox activity of the hydroxyquinoline core. While direct experimental data for this specific molecule is not extensively documented, its properties can be inferred from studies on closely related compounds, such as 6-hydroxyquinoline (6HQ). researchgate.net

The phenolic hydroxyl group at the C6 position is susceptible to oxidation. The electrochemical oxidation of 6HQ is reported to be a pH-dependent, irreversible process involving the transfer of two electrons. researchgate.net The mechanism is believed to proceed through an initial single-electron oxidation to form a radical cation intermediate. This reactive species can then undergo further reactions, such as dimerization, where two molecules couple, typically at the C5 position. researchgate.net This dimer can then be oxidized again, leading to the formation of quinonoid-type structures and potentially initiating oligomerization or polymerization on the electrode surface. researchgate.net

For this compound, a similar redox mechanism is anticipated. The oxidation would occur at the hydroxyl group, leading to the formation of a radical. However, the presence of the electron-withdrawing carboxylic acid group at the C5 position is expected to influence the redox potential. This group decreases the electron density on the quinoline ring system, which should make the molecule more difficult to oxidize compared to unsubstituted 6-hydroxyquinoline. Consequently, the oxidation peak potential for this compound is predicted to be more positive than that of 6HQ. The process is expected to be diffusion-controlled and irreversible, consistent with the behavior of similar phenolic compounds. mdpi.com

Table 2: Predicted Electrochemical Properties and Redox Mechanism

| Property | Expected Behavior for this compound | Rationale/Mechanism |

| Primary Redox Center | Phenolic Hydroxyl Group (-OH) at C6 | The hydroxyl group is the most easily oxidizable moiety. |

| Oxidation Mechanism | Irreversible, two-electron process | Initial 1e⁻ oxidation to a radical, followed by dimerization and further oxidation of the dimer. researchgate.net |

| Redox Potential | Higher (more positive) potential than 6-hydroxyquinoline | The electron-withdrawing -COOH group at C5 deactivates the ring towards oxidation. |

| pH Dependence | Oxidation potential is expected to decrease with increasing pH | The deprotonation of the phenolic hydroxyl group at higher pH facilitates oxidation. |

| Controlling Factor | Diffusion | The rate of the reaction is controlled by the mass transport of the molecule to the electrode surface. researchgate.net |

| Potential Products | Dimers (C-C coupled), quinonoid species, oligomers/polymers | Formed via follow-up chemical reactions of the initially generated radical species. researchgate.net |

Coordination Chemistry of 6 Hydroxyquinoline 5 Carboxylic Acid

6-Hydroxyquinoline-5-carboxylic Acid as a Versatile Ligand

This compound functions as a versatile ligand, capable of coordinating to metal ions through multiple donor atoms. Its derivatives, and the closely related 8-hydroxyquinoline (B1678124), are well-known for their strong bidentate character, which arises from the deprotonation of the phenolic hydroxyl group and the proximity of the heterocyclic nitrogen. researchgate.net This allows for the formation of stable complexes with a broad range of transition metals and lanthanide cations. researchgate.net Aromatic polycarboxylic acids, in general, are highly valued as building blocks for coordination polymers due to their ability to act as good hydrogen-bond acceptors and donors, which provides extra stabilization to the resulting metal-organic structures. mdpi.com

The nitrogen atom within the quinoline (B57606) ring system is another crucial coordination site. The close proximity of this heterocyclic nitrogen to the hydroxyl group at the C-6 position allows for the formation of a stable five-membered chelate ring with a metal ion. nih.gov This bidentate N,O-coordination is characteristic of hydroxyquinoline-based ligands and is fundamental to their strong chelating ability. scirp.orgscirp.orgresearchgate.net Spectral data from related complexes confirm the involvement of the nitrogen atom in coordination, often evidenced by a shift in the C=N stretching frequency in infrared spectra. scirp.orgscirp.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through straightforward reaction pathways, often involving the mixing of the ligand and a metal salt in a suitable solvent at room temperature or under hydrothermal conditions. nih.govnih.gov

Transition metal complexes of hydroxyquinoline derivatives are widely studied. Synthesis is often carried out by adding an ethanolic solution of a suitable metal salt (e.g., chlorides or acetates) to an ethanolic solution of the ligand in a 1:2 metal-to-ligand molar ratio and refluxing the mixture. nih.gov While specific studies on this compound are limited, its analogs like 8-hydroxyquinoline readily form complexes with ions such as Cu²⁺, Zn²⁺, and Fe³⁺. researchgate.net The resulting complexes are often crystalline precipitates that can be washed and recrystallized. nih.gov Based on spectral and magnetic data from analogous systems, geometries such as square planar for Cu(II) and octahedral or tetrahedral for other ions are commonly proposed. scirp.orgscirp.orgnih.gov The stability of these complexes makes them relevant for various applications. researchgate.net

Table 1: Representative Transition Metal Complexes with Analogous Hydroxyquinoline Ligands

| Metal Ion | Ligand | Suggested Geometry | Research Finding |

| Cu(II) | 8-Hydroxyquinoline | Square Planar | Forms a 1:2 (Metal:Ligand) complex. scirp.org |

| Co(II) | 8-Hydroxyquinoline | Octahedral | Assumed to coordinate with two water molecules. scirp.org |

| Ni(II) | 8-Hydroxyquinoline | Octahedral | Assumed to coordinate with two water molecules. scirp.org |

| Zn(II) | 8-Hydroxyquinoline-2-carboxylic acid | - | Forms a highly stable complex with a log K1 of 9.10. uncw.edu |

| Cd(II) | 8-Hydroxyquinoline-2-carboxylic acid | - | Forms a stable complex with a log K1 of 8.57. uncw.edu |

Lanthanide ions also form stable complexes with hydroxyquinoline-based ligands. The synthesis of these complexes can be achieved through methods like evaporative crystallization or hydrothermal routes, where the lanthanide salt is reacted with the ligand. nih.govacs.org A key feature of these complexes is their luminescence, where the organic ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. acs.orggaacademy.org For instance, europium(III) complexes with similar ligands are known to exhibit intense red luminescence with long lifetimes. acs.org

Table 2: Lanthanide Complexes with Hydroxyquinoline Carboxylate Ligands

| Lanthanide Ion | Ligand | Synthesis Method | Key Property |

| Eu(III) | 2-Hydroxyquinoline-4-carboxylic acid | Evaporative Crystallization | Intense red luminescence. acs.org |

| Dy(III) | 2-Hydroxyquinoline-4-carboxylic acid | Evaporative Crystallization | Characteristic blue luminescence. acs.org |

| Tb(III) | 2-(2-carboxyphenyl)imidazo(4,5-f)-(1,10)phenanthroline | Hydrothermal | Exhibits characteristic photoluminescence. nih.gov |

| Sm(III) | 2-(2-carboxyphenyl)imidazo(4,5-f)-(1,10)phenanthroline | Hydrothermal | Exhibits characteristic photoluminescence. nih.gov |

Spectroscopic and Structural Analysis of Metal-6-Hydroxyquinoline-5-carboxylic Acid Complexes

Infrared (FTIR) spectroscopy is a primary tool used to confirm the coordination of the ligand to the metal ion. The disappearance or shift of the O-H bending vibrations and a shift in the C=N stretching frequency upon complexation are strong indicators that the hydroxyl oxygen and heterocyclic nitrogen are involved in bonding with the metal. scirp.orgscirp.org The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. scirp.orgscirp.org

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the complex and can be used to determine the stoichiometric ratio of the metal to the ligand in solution using methods like Job's plot. scirp.orguncw.edu

Table 3: Common Analytical Techniques for Complex Characterization

| Technique | Information Obtained | Reference |

| FTIR Spectroscopy | Confirms coordination through shifts in O-H and C=N bands; identifies M-O and M-N bonds. | scirp.orgscirp.org |

| UV-Vis Spectroscopy | Determines metal-ligand stoichiometry in solution; analyzes electronic transitions. | scirp.orguncw.edu |

| Single-Crystal X-ray Diffraction | Provides detailed 3D structure, bond lengths, angles, and coordination geometry. | nih.govacs.org |

| Luminescence Spectroscopy | Investigates photophysical properties, especially for lanthanide complexes (emission/excitation spectra). | acs.orgrsc.org |

| Elemental Analysis | Confirms the elemental composition and stoichiometry of the synthesized complex. | nih.govgaacademy.org |

Electronic Absorption and Fluorescence Changes Upon Complexation

A comprehensive search of scientific databases indicates a lack of published studies detailing the electronic absorption and fluorescence properties of metal complexes formed with this compound. Consequently, there is no available data on the shifts in absorption maxima (λmax) or changes in molar absorptivity (ε) upon complexation. Similarly, the fluorescence behavior, including quantum yields and emission maxima of metal chelates of this compound, has not been reported.

Vibrational and NMR Spectroscopic Fingerprints of Coordination

Detailed analyses of the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of metal complexes of this compound are not present in the current body of scientific literature. Information regarding the characteristic shifts in vibrational frequencies of the carboxylate and hydroxyl functional groups upon coordination with metal ions is unavailable. Likewise, there are no published NMR studies that would provide insight into the changes in the chemical shifts of the ligand's protons and carbons upon chelation, which are crucial for elucidating the coordination environment in solution.

X-ray Crystallographic Studies of Metal-Ligand Architectures

There is a critical gap in the literature concerning the solid-state structures of metal complexes of this compound. vulcanchem.com No X-ray crystallographic data has been published, and as a result, there are no solved crystal structures detailing the coordination geometries, bond lengths, and bond angles of these potential metal-ligand architectures. Such studies would be invaluable for understanding the precise binding modes of the ligand with various metal centers.

Stability Constants and Thermodynamic Properties of Metal-6-Hydroxyquinoline-5-carboxylic Acid Chelates

A review of the literature, including major databases of stability constants, reveals no experimentally determined stability constants for metal complexes of this compound. Consequently, thermodynamic data such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the formation of these chelates are also unavailable. The determination of these fundamental thermodynamic parameters is essential for understanding the spontaneity and driving forces of the complexation reactions.

Theoretical and Computational Studies on 6 Hydroxyquinoline 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and predict the reactivity of 6-Hydroxyquinoline-5-carboxylic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is effective for calculating the geometry and vibrational frequencies of quinoline (B57606) derivatives. researchgate.netscirp.org A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govsci-hub.se A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se This charge transfer interaction within the molecule is crucial for its bioactivity. scirp.orgijastems.org

For quinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G or 6-311++G(d,p), are used to compute these orbital energies and other quantum chemical parameters. nih.govijastems.orgresearchgate.net These parameters help in understanding the molecule's electrophilicity, chemical potential, and hardness. nih.gov While specific calculations for this compound are not extensively detailed in the literature, data from analogous quinoline compounds illustrate the typical range of these values.

Table 1: Representative Quantum Chemical Parameters Calculated for Quinoline Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.830 | B3LYP/6–31+G(d, p) |

| Cinnoline-4-carboxylic acid | -7.211 | -2.993 | 4.218 | B3LYP/6-311++G(d,p) |

| 8-Hydroxyquinoline-5-sulfonic acid | -6.012 | -3.506 | 2.506 | B3LYP/6-311++G(d,p) |

This table presents data for related compounds to illustrate the application of DFT calculations. Data sourced from references scirp.orgsci-hub.seijastems.org.

Ab Initio Methods for Property Prediction

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. These methods can be used to predict various molecular properties. For instance, calculations on the related compound 6-hydroxyquinoline (B46185) have been performed to study its vibrational frequencies. researchgate.net Such studies help in the interpretation of experimental infrared and Raman spectra. While computationally more demanding than DFT, ab initio methods provide a fundamental approach to predicting molecular properties and can be applied to this compound to explore its structural and energetic characteristics.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These simulations provide insights into the dynamic nature of molecules, including their preferred shapes and spectroscopic characteristics.

Conformational Analysis and Tautomeric Preferences

This compound can exist in different tautomeric forms, primarily the enol (-OH) form and the keto (=O) form (a quinolone). Computational studies on various hydroxyquinolines have shown that for most isomers, the enol (OH) tautomer is the most stable form. researchgate.net The exception is 2-hydroxyquinoline, which preferentially exists as a cyclic amide. researchgate.net Theoretical calculations can predict the relative energies and stability of these different tautomers. This analysis is crucial as the tautomeric form of a molecule can significantly influence its chemical reactivity, biological activity, and spectroscopic properties. nih.govbeilstein-journals.org Computational methods can also analyze the rotational conformers, such as the orientation of the carboxylic acid group relative to the quinoline ring, to identify the lowest energy structure.

Prediction of Spectroscopic Parameters

Theoretical methods are highly effective in predicting spectroscopic parameters, which aids in the structural characterization of compounds. DFT calculations are commonly used to compute vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net The process involves first optimizing the molecular geometry to find its most stable structure. nih.gov Subsequently, frequency calculations are performed on this optimized structure to predict the vibrational spectra. researchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure of synthesized this compound. uantwerpen.be

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Quinoline derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. scirp.orgresearchgate.net Molecular docking studies on various quinoline carboxylic acids have been performed to explore their interactions with biological targets like DNA gyrase and various kinases. researchgate.netsemanticscholar.org These studies often reveal that the quinoline scaffold can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site of the target protein. researchgate.netnih.gov

While specific docking studies for this compound are not prominently reported, its structural similarity to other biologically active quinolines suggests it could be a valuable candidate for such investigations. researchgate.net Docking simulations could be used to predict its binding mode and affinity against various therapeutic targets, thereby guiding the synthesis and biological evaluation of this compound for potential pharmacological applications. mdpi.com

Ligand-Protein Interaction Prediction for Target Identification

The identification of specific biological targets is a foundational step in understanding the therapeutic potential of a compound. Computational approaches, particularly molecular docking and virtual screening, are instrumental in predicting and analyzing the interactions between a small molecule, such as this compound, and various protein targets. nih.gov These methods allow for the screening of large libraries of compounds against a known protein structure or, conversely, the screening of a single compound against a panel of potential biological targets to identify likely interaction partners. nih.gov

For the quinoline carboxylic acid scaffold, computational studies have identified several potential protein targets. Molecular docking studies on derivatives have explored their binding affinities for proteins implicated in cancer and multidrug resistance. One key target identified is P-glycoprotein (P-gp or ABCB1), an efflux pump that contributes to multidrug resistance in cancer cells. nih.gov In silico models have been used to predict the inhibitory activity of quinoline derivatives against this transporter. nih.govnih.gov

Other research has computationally screened quinoline-6-carboxylic acid derivatives against a family of enzymes known as ectonucleotidases (h-NTPDases 1, 2, 3, 8; h-ENPP1; and h-e5′NT). elifesciences.org These enzymes are involved in regulating extracellular nucleotide levels and play a role in tumor immune evasion, making them attractive targets for cancer therapy. elifesciences.org Similarly, a fragment-based in silico approach identified a quinoline-5,8-dicarboxylic acid derivative as a potential inhibitor of Jumonji domain-containing protein 3 (JMJD3), an enzyme involved in epigenetic regulation and linked to various cancers and inflammatory diseases. nih.gov Further computational studies have pointed to Serine/threonine kinase STK10 as another potential target for quinoline derivatives. nih.gov

These predictive studies are vital for generating hypotheses about the biological roles of this compound and its analogs, guiding further experimental validation to confirm these potential therapeutic targets.

Analysis of Binding Modes and Pharmacophore Modeling

Once a potential protein target is identified, computational tools are used to analyze the specific mode of binding. This involves examining the precise orientation of the ligand within the protein's active site and identifying the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex.

Molecular docking studies have provided detailed insights into the binding modes of quinoline carboxylic acid derivatives with their targets. For instance, the interaction of derivatives with ectonucleotidases was found to involve key amino acid residues like Asp201, Tyr340, and Phe360, among others. elifesciences.org In the case of the JMJD3 inhibitor, docking simulations revealed hydrogen bonds with residues R1246 and N1331. nih.gov These interactions are critical for the stability and affinity of the ligand-protein complex.

Building on this information, pharmacophore modeling is employed to abstract the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and aromatic rings that are crucial for optimal binding. nih.gov

For quinoline derivatives, pharmacophore models have been generated to guide the design of new compounds with enhanced activity. These models highlight the importance of specific functional groups and their relative positioning. A typical pharmacophore for a quinoline-based inhibitor might include features corresponding to the quinoline ring system (aromatic/hydrophobic), the carboxylic acid group (HBA/HBD), and the hydroxyl group (HBD/HBA).

| Pharmacophore Feature | Description | Potential Contribution from this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons that can form a hydrogen bond. | Oxygen atoms of the carboxylic acid and hydroxyl groups; Nitrogen atom of the quinoline ring. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom (e.g., O, N). | Hydrogen atoms of the carboxylic acid and hydroxyl groups. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The quinoline bicyclic ring system. |

| Hydrophobic Feature (HY) | A non-polar group that can engage in van der Waals interactions. | The quinoline ring structure. |

These models serve as a 3D query for virtual screening of compound databases to find new, structurally diverse molecules that match the pharmacophoric features and are therefore likely to be active. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Molecular Parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr The fundamental goal of QSAR is to develop a predictive model based on molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. nih.gov These models can then be used to predict the activity of newly designed compounds before their synthesis, accelerating the drug discovery process. dergipark.org.tr

In the context of quinoline carboxylic acids, QSAR studies have been conducted to understand how different structural modifications influence their activity against targets like P-glycoprotein. nih.gov These studies utilize a variety of molecular descriptors calculated from the 2D or 3D structure of the molecules. nih.gov The resulting QSAR equation provides a quantitative link between these descriptors and the observed biological activity.

For example, a QSAR model for quinoline derivatives acting as P-glycoprotein inhibitors might take the general form: Activity = c0 + (c1 * D1) + (c2 * D2) + ... + (cn * Dn) where c represents coefficients determined by statistical regression, and D represents the values of different molecular descriptors.

A wide range of molecular parameters are considered in these models to capture various aspects of the molecule's structure and properties. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

| Molecular Parameter (Descriptor) | Symbol/Abbreviation | Description and Significance |

|---|---|---|

| Octanol-Water Partition Coefficient | logP (o/w) | Measures the hydrophobicity of a molecule. It is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. nih.govajsp.net |

| Molar Refractivity | Mr | Relates to the volume of the molecule and its polarizability. It can be an indicator of steric effects and dispersion forces in ligand-receptor binding. ajsp.net |

| Dipole Moment | μ | Indicates the polarity of the molecule. It is important for electrostatic and dipole-dipole interactions with the target protein. nih.govdergipark.org.tr |

| Ionization Potential | IP | The energy required to remove an electron from a molecule. It relates to the molecule's ability to participate in charge-transfer interactions. dergipark.org.trajsp.net |

| Topological Polar Surface Area | TPSA | The sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. ajsp.net |

| Heat of Formation | ΔHf | The change in enthalpy during the formation of the compound from its constituent elements. It reflects the thermodynamic stability of the molecule. ajsp.net |

| Number of Rotatable Bonds | b_rotR | Counts the number of bonds that allow free rotation. This descriptor is related to the conformational flexibility of the molecule. nih.gov |

By analyzing the contribution of each descriptor in the QSAR model, researchers can identify which properties are most important for enhancing biological activity, thereby guiding the rational design of more potent and effective derivatives of this compound. nih.gov

Applications in Chemical Biology and Material Science Mechanistic Focus

Molecular Probes and Biosensors Development

The development of molecular probes and biosensors relies on molecules that can signal the presence of a specific analyte through a measurable change, such as fluorescence. The hydroxyquinoline framework is a well-established fluorophore for this purpose. nih.gov

The structure of 6-Hydroxyquinoline-5-carboxylic acid makes it a promising candidate for the development of fluorescent chemosensors for metal ions. Like its well-studied isomer 8-hydroxyquinoline (B1678124) (8-HQ), it can act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. vulcanchem.com